1-Naphthyl isothiocyanate

Description

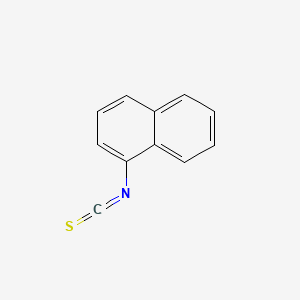

1-naphthyl isothiocyanate is an isothiocyanate. It has a role as an insecticide. It derives from a hydride of a naphthalene.

A tool for the study of liver damage which causes bile stasis and hyperbilirubinemia acutely and bile duct hyperplasia and biliary cirrhosis chronically, with changes in hepatocyte function. It may cause skin and kidney damage.

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanatonaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDOSUUXMYMWQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS |

Source

|

| Record name | ALPHA-NAPHTHYLISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20726 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025703 |

Source

|

| Record name | alpha-Naphylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha-naphthylisothiocyanate appears as odorless white needles or powder. Tasteless. (NTP, 1992), White nearly odorless solid; [Merck Index] Slightly yellow odorless powder; [Acros Organics MSDS] |

Source

|

| Record name | ALPHA-NAPHTHYLISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20726 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Naphthylisothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) |

Source

|

| Record name | ALPHA-NAPHTHYLISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20726 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.81 (NTP, 1992) - Denser than water; will sink |

Source

|

| Record name | ALPHA-NAPHTHYLISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20726 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000132 [mmHg] |

Source

|

| Record name | 1-Naphthylisothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-06-4, 29962-76-3 |

Source

|

| Record name | ALPHA-NAPHTHYLISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20726 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Naphthyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiocyanatonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029962763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Naphylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isothiocyanatonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-naphthyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG44814A3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

136 °F (NTP, 1992) |

Source

|

| Record name | ALPHA-NAPHTHYLISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20726 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Naphthyl Isothiocyanate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and significant applications of 1-Naphthyl isothiocyanate (ANIT). A key focus is placed on its utility as a tool in experimental models of liver injury and its role in organic synthesis, offering valuable insights for researchers in toxicology and drug development.

Core Chemical and Physical Properties

This compound is a well-characterized aromatic isothiocyanate. The compound presents as a white to light yellow crystalline powder under standard conditions.[1][2][3] Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value | Reference |

| IUPAC Name | 1-isothiocyanatonaphthalene | [4][5][6] |

| Synonyms | α-Naphthyl isothiocyanate, ANIT | [4][5] |

| CAS Number | 551-06-4 | [2][7][8] |

| Molecular Formula | C₁₁H₇NS | [2][7][9] |

| Molecular Weight | 185.24 g/mol | [2][7][10] |

| SMILES String | S=C=Nc1cccc2ccccc12 | [4][7][10] |

| InChI Key | JBDOSUUXMYMWQH-UHFFFAOYSA-N | [7][9][10] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to light yellow crystalline powder | [1][2][3] |

| Melting Point | 52-58 °C | [1][6][9] |

| Boiling Point | 190 °C at 20 Torr | [3] |

| Density | ~1.19 g/cm³ | [11][12] |

| Solubility | Insoluble in water. Soluble in acetone, benzene, ether, and hot alcohol. | [1][11][13] |

Chemical Structure

The structure of this compound consists of a naphthalene (B1677914) ring system where an isothiocyanate (-N=C=S) functional group is attached to the C1 position. This isothiocyanate group is highly reactive and is central to many of its chemical applications, particularly in organic synthesis.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 1-naphthylthiourea with chlorobenzene (B131634).[2]

Materials:

-

1-Naphthylthiourea

-

Chlorobenzene

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine 1-naphthylthiourea and chlorobenzene.

-

Heat the mixture to reflux. The evolution of ammonia (B1221849) should be observed, and the solid material should dissolve within 30-45 minutes.

-

Maintain the solution at reflux for approximately 8 hours.

-

After reflux, evaporate the chlorobenzene under reduced pressure using a steam bath.

-

The resulting residue, which crystallizes upon cooling, is then extracted with multiple portions of boiling hexane.

-

Removal of the hexane from the combined extracts yields the this compound product as pale yellow crystals.

Induction of Cholestatic Liver Injury in a Murine Model

This compound is widely used to induce cholestatic liver injury in rodents, providing a valuable model for studying the pathogenesis of this condition.[9][12]

Materials:

-

This compound (ANIT)

-

Corn oil (or other suitable vehicle)

-

Male C57BL/6 or ICR mice (8-10 weeks old)

-

Oral gavage needles

Procedure:

-

Prepare a suspension of ANIT in corn oil to the desired concentration (e.g., 75 mg/kg).

-

Administer a single dose of the ANIT suspension to the mice via oral gavage.

-

Control animals should receive an equivalent volume of the vehicle (corn oil) only.

-

At specified time points after administration (e.g., 24, 48 hours), collect blood and liver tissue samples for analysis.

-

Serum can be analyzed for markers of liver injury such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.

-

Liver tissues can be processed for histopathological examination and molecular analyses.

Signaling Pathways in ANIT-Induced Hepatotoxicity

The hepatotoxicity of this compound is multifactorial, involving the activation of several key signaling pathways that contribute to inflammation, cell death, and fibrosis.

NF-κB/IL-6/STAT3 Signaling Axis

Studies have demonstrated that ANIT-induced liver injury involves the activation of the NF-κB/IL-6/STAT3 signaling pathway.[9][11] This cascade is a central regulator of inflammatory responses.

Endoplasmic Reticulum (ER) Stress Pathway

ANIT administration has also been shown to induce endoplasmic reticulum (ER) stress in hepatocytes.[3] This contributes to hepatocellular apoptosis and liver injury.

Applications in Drug Development and Research

Beyond its use in liver toxicity models, this compound serves as a versatile reagent in other areas of scientific research.

-

Organic Synthesis: The reactive isothiocyanate group makes it a valuable intermediate for the synthesis of a variety of organic compounds, including thioureas and heterocyclic molecules, which may possess therapeutic potential.[1]

-

Analytical Chemistry: It is employed as a derivatizing agent in High-Performance Liquid Chromatography (HPLC) to enhance the detection of certain analytes, such as amines.[6][10] This is particularly useful for the analysis of compounds in biological matrices.

This guide provides a foundational understanding of this compound for professionals in research and drug development. The detailed chemical data, experimental protocols, and pathway diagrams offer a robust resource for designing and interpreting studies involving this important chemical compound.

References

- 1. innospk.com [innospk.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ER stress contributes to alpha-naphthyl isothiocyanate-induced liver injury with cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. appslab.thermofisher.com [appslab.thermofisher.com]

- 7. Efficient synthesis of N-(ethylcarbamothioyl)-1-naphthamide: X-ray structure, Hirshfeld surface analysis, DFTs, and molecular modelling investigations as selective inhibitor of alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the lipid-regulated NF-κB/IL-6/STAT3 axis in alpha-naphthyl isothiocyanate-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1 Naphthyl Isothiocyanate - Explore the Science & Experts | ideXlab [idexlab.com]

- 10. Role of the lipid-regulated NF-κB/IL-6/STAT3 axis in alpha-naphthyl isothiocyanate-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | Arbutin Alleviates the Liver Injury of α-Naphthylisothiocyanate-induced Cholestasis Through Farnesoid X Receptor Activation [frontiersin.org]

- 13. 1-异硫氰酸萘酯 95% | Sigma-Aldrich [sigmaaldrich.com]

Synthesis of 1-Naphthyl Isothiocyanate from 1-Naphthylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-naphthyl isothiocyanate from 1-naphthylamine (B1663977), a key intermediate in various chemical and pharmaceutical applications. This document details the primary synthetic methodologies, including a robust two-step process via a thiourea (B124793) intermediate and alternative direct conversion methods. Experimental protocols, quantitative data, and reaction mechanisms are presented to equip researchers with the necessary information for successful synthesis.

Introduction

This compound (C₁₁H₇NS) is an aromatic isothiocyanate that serves as a versatile building block in organic synthesis.[1][2] Its utility spans the development of novel therapeutic agents, agrochemicals, and as a reagent in protein chemistry. The synthesis of this compound from the readily available precursor, 1-naphthylamine, is a common requirement in many research and development laboratories. This guide focuses on providing practical and detailed methodologies for this transformation.

Synthetic Methodologies

The conversion of 1-naphthylamine to this compound can be achieved through several synthetic routes. The most common and reliable method is a two-step process involving the formation of 1-naphthylthiourea, followed by its conversion to the desired isothiocyanate.[2][3] Direct methods using reagents like carbon disulfide or thiophosgene (B130339) also exist, though their application to naphthylamines can present challenges.[1]

Two-Step Synthesis via 1-Naphthylthiourea Intermediate

This is the most frequently employed method for preparing this compound, offering high yields and purity.[2][3]

Step 1: Synthesis of 1-Naphthylthiourea from 1-Naphthylamine

The initial step involves the reaction of 1-naphthylamine hydrochloride with ammonium (B1175870) thiocyanate (B1210189) in an aqueous solution.[3][4] The reaction proceeds by heating the mixture to facilitate the formation of the thiourea derivative.

Step 2: Synthesis of this compound from 1-Naphthylthiourea

The second step involves the cyclization and elimination of the 1-naphthylthiourea intermediate to yield this compound.[2] This is typically achieved by refluxing the thiourea in a suitable solvent, such as chlorobenzene (B131634).

Alternative Direct Synthetic Routes

While the two-step method is prevalent, direct conversion of 1-naphthylamine to this compound is also possible, though less commonly reported for this specific substrate.

2.2.1. Reaction with Carbon Disulfide

Primary amines can be converted to isothiocyanates in a one-pot reaction with carbon disulfide in the presence of a base and a desulfurizing agent.[5] This method proceeds through a dithiocarbamate (B8719985) salt intermediate.

2.2.2. Reaction with Thiophosgene

The reaction of primary amines with thiophosgene is a classic method for isothiocyanate synthesis.[1] However, it has been reported that this reaction can be problematic with naphthyl compounds.[1] The high toxicity of thiophosgene also necessitates stringent safety precautions.

Experimental Protocols

Two-Step Synthesis

Step 1: Preparation of 1-Naphthylthiourea

A detailed protocol for this specific reaction is adapted from established methods for thiourea synthesis.[4]

-

Materials: 1-naphthylamine hydrochloride, ammonium thiocyanate, water.

-

Procedure:

-

Dissolve 1-naphthylamine hydrochloride and ammonium thiocyanate in water.

-

Heat the mixture under reflux for an extended period (e.g., 14-16 hours), maintaining a constant volume by adding water as needed.

-

Cool the reaction mixture to induce precipitation of 1-naphthylthiourea.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

-

Expected Yield: ~97%[4]

Step 2: Preparation of this compound

This protocol is based on a well-established procedure.

-

Materials: 1-naphthylthiourea, chlorobenzene.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 1-naphthylthiourea in chlorobenzene.

-

Heat the mixture to reflux. The solid will gradually dissolve.

-

Continue refluxing for several hours.

-

After the reaction is complete, remove the chlorobenzene under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₇NS | [2] |

| Molecular Weight | 185.24 g/mol | [2] |

| Melting Point | 55-57 °C | [2] |

| Appearance | White to slightly yellow crystalline solid | [6] |

| ¹H NMR (CDCl₃) | Chemical shifts (ppm) are observed in the aromatic region, consistent with the naphthyl group. | [7][8] |

| ¹³C NMR (CDCl₃) | Resonances corresponding to the isothiocyanate carbon and the aromatic carbons of the naphthalene (B1677914) ring are observed. | [7][9] |

| IR Spectrum (KBr) | A strong, characteristic absorption band for the -N=C=S asymmetric stretch is observed in the range of 2000-2200 cm⁻¹. | [10][11][12] |

Table 2: Summary of Synthetic Yields

| Synthetic Step | Starting Material | Product | Reported Yield | Reference |

| Step 1 | 1-Naphthylamine Hydrochloride | 1-Naphthylthiourea | ~97% | [4] |

Reaction Mechanisms and Visualizations

Mechanism of 1-Naphthylthiourea Formation

The formation of 1-naphthylthiourea from 1-naphthylamine hydrochloride and ammonium thiocyanate proceeds through the in-situ formation of 1-naphthylamine and thiocyanic acid, which then react. An alternative view involves the isomerization of ammonium thiocyanate to thiourea at elevated temperatures, which can then react with the amine.[13][14]

Caption: Proposed mechanism for 1-naphthylthiourea formation.

Mechanism of this compound Formation

The conversion of 1-naphthylthiourea to this compound is believed to proceed via an intramolecular cyclization followed by elimination.

Caption: General mechanism for isothiocyanate formation from thiourea.

Experimental Workflow

Caption: Workflow for the two-step synthesis of this compound.

Safety Considerations

1-Naphthylamine is a known carcinogen and should be handled with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[15] Thiophosgene is highly toxic and corrosive and should only be used by experienced personnel with appropriate safety measures in place. Chlorobenzene is a flammable and harmful solvent. Standard laboratory safety practices should be followed throughout all procedures.

Conclusion

The synthesis of this compound from 1-naphthylamine is a well-established transformation that is crucial for various research and development activities. The two-step procedure via a 1-naphthylthiourea intermediate offers a reliable and high-yielding route to the desired product. This guide provides the essential technical details, including experimental protocols, quantitative data, and mechanistic insights, to enable researchers to successfully perform this synthesis. The provided visualizations of reaction pathways and workflows serve to further clarify the synthetic process.

References

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]

- 4. Alpha-Naphthylthiourea | C11H10N2S | CID 736366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound | C11H7NS | CID 11080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(551-06-4) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Naphthalene, 1-isothiocyanato- [webbook.nist.gov]

- 11. Naphthalene, 1-isothiocyanato- [webbook.nist.gov]

- 12. chemicalpapers.com [chemicalpapers.com]

- 13. researchgate.net [researchgate.net]

- 14. Thiourea - Wikipedia [en.wikipedia.org]

- 15. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Mechanism of 1-Naphthyl Isothiocyanate (ANIT)-Induced Hepatotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthyl isothiocyanate (ANIT) is a widely utilized compound in preclinical research to model cholestatic liver injury. Its administration in rodents reliably recapitulates key features of human intrahepatic cholestasis, including damage to biliary epithelial cells, inflammation, and impaired bile flow. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning ANIT-induced hepatotoxicity, detailed experimental protocols for inducing and assessing the injury, and a summary of key quantitative data. We delve into the initial metabolic activation of ANIT, the subsequent targeted injury to cholangiocytes, the critical role of the inflammatory response, particularly neutrophils, in amplifying hepatocellular damage, and the complex adaptive signaling pathways that are activated in response to the insult.

Introduction: The ANIT Model of Cholestatic Liver Injury

Alpha-naphthylisothiocyanate (ANIT) is a hepatotoxicant that induces acute cholestatic hepatitis.[1] The model is highly valued for its ability to mimic human intrahepatic cholestasis, a condition characterized by the impairment of bile formation or flow, leading to the accumulation of bile acids and other toxic substances within the liver.[2][3] The pathological cascade initiated by ANIT is multi-faceted, beginning with direct injury to the bile duct epithelial cells (cholangiocytes) and progressing to a robust inflammatory response that secondarily damages surrounding hepatocytes.[4][5] This makes the ANIT model particularly useful for investigating the mechanisms of cholestasis and for evaluating the efficacy of potential therapeutic interventions.[2]

The Two-Phase Mechanism of ANIT-Induced Hepatotoxicity

The toxicodynamics of ANIT can be broadly categorized into two distinct but interconnected phases: an initial, direct injury to the biliary epithelium, followed by a secondary, inflammation-mediated injury to hepatocytes.

Phase 1: Metabolism and Direct Cholangiocyte Injury

The initial phase of toxicity is a direct consequence of ANIT's metabolism. In hepatocytes, ANIT is conjugated with glutathione (B108866) (GSH).[6][7] This ANIT-GSH conjugate is then transported into the bile via the multidrug resistance-associated protein 2 (Mrp2).[4][6] Within the confined space of the bile ducts, the ANIT-GSH conjugate is unstable and dissociates, releasing high concentrations of the parent ANIT compound.[4][6] This localized, high concentration of ANIT selectively damages the bile duct epithelial cells, leading to cholangitis and the initial obstruction of bile flow.[6] This process is the primary trigger for the subsequent cholestasis and inflammatory cascade.

Phase 2: Neutrophil-Mediated Hepatocellular Injury

The initial damage to cholangiocytes triggers the release of pro-inflammatory cytokines and chemokines.[4] This initiates a robust inflammatory response characterized by the infiltration of polymorphonuclear leukocytes (neutrophils) into the periportal regions.[1][8] These recruited neutrophils are the primary mediators of the secondary, and often more severe, hepatocellular injury.[1][9] The process involves several steps:

-

Recruitment and Extravasation: Inflammatory signals from the damaged bile ducts recruit neutrophils to the liver sinusoids.[8][9] Their subsequent movement into the liver parenchyma is dependent on adhesion molecules.[8]

-

Adhesion and Activation: Neutrophils adhere to hepatocytes, a process that can involve the β2-integrin CD18.[1][9] This direct contact triggers the full activation of the neutrophils.[8]

-

Hepatocellular Cytotoxicity: Activated neutrophils release a cocktail of cytotoxic mediators, including reactive oxygen species (ROS) and proteases, which cause oxidative stress, mitochondrial dysfunction, and ultimately, necrotic cell death of hepatocytes.[8][9]

Crucially, studies have shown that depleting neutrophils or blocking their function (e.g., in CD18-null mice) significantly reduces ANIT-induced hepatocellular necrosis, while the initial bile duct injury and cholestasis remain.[1] This highlights that the majority of the parenchymal liver damage in this model is driven by the secondary inflammatory response.[1]

Key Signaling Pathways in ANIT Hepatotoxicity

The response to ANIT involves a complex interplay of signaling pathways that regulate bile acid homeostasis, inflammation, and oxidative stress.

Regulation of Bile Acid Transporters

To mitigate the toxic accumulation of bile acids during cholestasis, the liver initiates an adaptive response by altering the expression of key hepatobiliary transporters.[6][10] This includes:

-

Downregulation of Uptake Transporters: The expression of basolateral uptake transporters, such as the Na+-taurocholate cotransporting polypeptide (Ntcp), is decreased to limit the entry of bile acids from the blood into hepatocytes.[6][11]

-

Upregulation of Efflux Transporters: Conversely, the expression of canalicular efflux transporters like the bile salt export pump (Bsep) and basolateral efflux transporters like Mrp3 and Mrp4 is increased to facilitate the removal of bile acids from hepatocytes back into the blood or into the bile.[6][10][11]

This adaptive regulation is controlled by a network of nuclear receptors, including the Farnesoid X Receptor (FXR) and the Nuclear factor-erythroid 2-related factor 2 (Nrf2).[11][12][13]

The Nrf2-ARE Oxidative Stress Response

The Nrf2 pathway is a primary defense mechanism against oxidative stress.[14][15] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[6] However, in the presence of oxidative or electrophilic insults like those generated during ANIT toxicity, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[14][16] This activates the transcription of a battery of cytoprotective genes, including those involved in glutathione synthesis and antioxidant defense.[16][17] Pharmacological activation of Nrf2 has been shown to be protective against ANIT-induced injury, highlighting its therapeutic potential.[10][16]

The NLRP3 Inflammasome and Inflammation

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a key role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18.[18][19] Its activation is a two-step process, requiring a priming signal (Signal 1) to upregulate NLRP3 expression, followed by an activation signal (Signal 2) that triggers the assembly of the complex.[18] Various stimuli, including mitochondrial dysfunction and ROS, can act as Signal 2.[19][20] In the context of ANIT toxicity, the cellular stress and damage likely provide the necessary signals to activate the NLRP3 inflammasome, contributing to the inflammatory milieu and exacerbating liver injury.[21]

Data Presentation: Quantitative Changes in ANIT-Induced Liver Injury

The following tables summarize typical quantitative changes observed in rodent models following ANIT administration. Values can vary based on species, strain, dose, and time point.

Table 1: Serum Biomarkers of Liver Injury and Cholestasis

| Biomarker | Typical Change | Time Point | Reference(s) |

|---|---|---|---|

| Alanine Aminotransferase (ALT) | Significant Increase | 24 - 48 hours | [2][17] |

| Aspartate Aminotransferase (AST) | Significant Increase | 24 - 48 hours | [2][17] |

| Alkaline Phosphatase (ALP) | Significant Increase | 24 - 72 hours | [2][16][17] |

| Total Bilirubin (B190676) (TBIL) | Significant Increase | 24 - 48 hours | [2][16][17] |

| Total Bile Acids (TBA) | Significant Increase | 24 - 48 hours | [16][17] |

| Gamma-glutamyl Transferase (γ-GT) | Significant Increase | 24 - 48 hours |[16] |

Table 2: Changes in Hepatic Gene Expression

| Gene | Protein/Function | Typical Change | Reference(s) |

|---|---|---|---|

| Ntcp (Slc10a1) | Na+-taurocholate cotransporting polypeptide | Downregulated (0.2 - 0.5 fold) | [6][10][22] |

| Bsep (Abcb11) | Bile salt export pump | Upregulated | [10][11] |

| Mrp2 (Abcc2) | Multidrug resistance-associated protein 2 | Upregulated | [11] |

| Mrp3 (Abcc3) | Multidrug resistance-associated protein 3 | Upregulated (1.5 - 2.5 fold) | [10][22] |

| TNF-α | Pro-inflammatory cytokine | Upregulated (5 - 15 fold) | [22] |

| IL-6 | Pro-inflammatory cytokine | Upregulated (10 - 30 fold) | [22] |

| HO-1 | Heme oxygenase-1 (Nrf2 target) | Upregulated |[16][21] |

Experimental Protocols

ANIT-Induced Cholestatic Liver Injury in Mice

Objective: To induce acute cholestatic liver injury in mice for the study of disease mechanisms and therapeutic interventions.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)[22]

-

Alpha-naphthylisothiocyanate (ANIT)[22]

-

Oral gavage needles[22]

-

Standard laboratory equipment for animal handling and dosing

Procedure:

-

Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.[22]

-

Fasting: Fast mice for 4-12 hours before ANIT administration to enhance bioavailability.[22][23]

-

Dosing Solution Preparation: Prepare a solution of ANIT in corn oil. A common concentration is 7.5 mg/mL for a 75 mg/kg dose in a 10 mL/kg volume.[22] The solution may require warming and vortexing to fully dissolve the ANIT.

-

Administration: Administer ANIT orally by gavage at a single dose, typically ranging from 50 to 100 mg/kg body weight.[1][23] A dose of 75 mg/kg is frequently used.[2][22]

-

Control Group: Administer an equivalent volume of the vehicle (corn oil) to the control group.[22]

-

Post-Administration: Provide free access to food and water immediately after dosing.[22]

-

Monitoring: Monitor animals for clinical signs of toxicity, such as lethargy, piloerection, and weight loss.

-

Sample Collection: Euthanize mice at desired time points (typically 24, 48, or 72 hours post-dose) for sample collection.[22] Collect blood for serum biochemistry and liver tissue for histology, gene expression analysis, and protein analysis.

Assessment of Liver Injury

1. Serum Biochemistry:

-

Objective: To quantify serum markers of liver injury and cholestasis.

-

Procedure: Collect whole blood via cardiac puncture or retro-orbital sinus into serum separator tubes. Allow blood to clot, then centrifuge to separate serum. Analyze serum for levels of ALT, AST, ALP, and total bilirubin using standard automated clinical chemistry analyzers or commercially available assay kits.[24][25]

2. Liver Histopathology:

-

Objective: To visually assess the extent and nature of liver damage.

-

Procedure: Fix a portion of the liver in 10% neutral buffered formalin. Process the fixed tissue, embed in paraffin, and section at 4-5 µm. Stain sections with Hematoxylin and Eosin (H&E) to evaluate for hepatocellular necrosis, inflammatory cell infiltration, and bile duct proliferation.[26][27] Masson's trichrome staining can be used to assess fibrosis in chronic models.

3. Gene and Protein Expression Analysis:

-

Objective: To quantify changes in the expression of key genes and proteins involved in the toxic response.

-

Procedure:

-

RT-qPCR: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C. Isolate total RNA using a suitable method (e.g., TRIzol). Synthesize cDNA and perform quantitative real-time PCR using specific primers for target genes (e.g., Ntcp, Bsep, Tnf-α, Il-6, Nrf2).

-

Western Blotting: Homogenize snap-frozen liver tissue in lysis buffer to extract total protein. Determine protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against target proteins (e.g., Nrf2, Mrp3, NLRP3).

-

Conclusion and Future Directions

The this compound-induced model of liver injury is a robust and clinically relevant tool for studying the pathogenesis of intrahepatic cholestasis. The mechanism is characterized by a primary, metabolism-driven injury to cholangiocytes, which incites a secondary, neutrophil-dominated inflammatory response responsible for the majority of hepatocellular damage. This toxicological cascade is modulated by complex adaptive mechanisms, including the regulation of bile acid transporters and the activation of the Nrf2-mediated antioxidant response. A thorough understanding of these interconnected pathways is critical for drug development professionals seeking to identify and validate novel therapeutic targets for cholestatic liver diseases. Future research will likely focus on further dissecting the specific chemokine and cytokine signals that orchestrate the inflammatory response and exploring the therapeutic potential of modulating key regulatory nodes like FXR, Nrf2, and the NLRP3 inflammasome.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Arbutin Alleviates the Liver Injury of α-Naphthylisothiocyanate-induced Cholestasis Through Farnesoid X Receptor Activation [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Dose-Dependent Effects of Alpha-Naphthylisothiocyanate Disconnect Biliary Fibrosis from Hepatocellular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ANIT-Induced Intrahepatic Cholestasis Alters Hepatobiliary Transporter Expression via Nrf2-Dependent and Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of glutathione in 1-naphthylisothiocyanate (ANIT) metabolism and toxicity to isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of neutrophils in acute inflammatory liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of neutrophils in the pathogenesis of acute inflammatory liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ANIT-induced intrahepatic cholestasis alters hepatobiliary transporter expression via Nrf2-dependent and independent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Oleanolic acid alleviates ANIT-induced cholestatic liver injury by activating Fxr and Nrf2 pathways to ameliorate disordered bile acids homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of the Nrf2-ARE Pathway in Hepatocytes Protects Against Steatosis in Nutritionally Induced Non-alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | SRT1720 Alleviates ANIT-Induced Cholestasis in a Mouse Model [frontiersin.org]

- 17. Paeoniflorin ameliorates ANIT-induced cholestasis by activating Nrf2 through an PI3K/Akt-dependent pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Activation of the Nlrp3 inflammasome by mitochondrial reactive oxygen species: a novel mechanism of albumin-induced tubulointerstitial inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Paeoniflorin Protects against ANIT-Induced Cholestatic Liver Injury in Rats via the Activation of SIRT1-FXR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. ANIT-Induced Cholestatic Liver Injury & Jaundice Model in Mice | Preclinical Hepatology Research [en.htscience.com]

- 24. Comprehensive Review on Biomarkers in Hepatotoxicity: From Conventional Indicators to Omics‑Driven Discoveries – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 25. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Naphthyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1-Naphthyl isothiocyanate, a key intermediate in organic synthesis and a compound of interest in toxicological studies. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

-

IUPAC Name: 1-isothiocyanatonaphthalene

-

Synonyms: α-Naphthyl isothiocyanate, ANIT

-

CAS Number: 551-06-4[1]

-

Molecular Formula: C₁₁H₇NS[1]

-

Molecular Weight: 185.24 g/mol

-

Appearance: Off-white to yellow solid[1]

-

Melting Point: 55-57 °C

-

Solubility: Soluble in non-polar organic solvents.[1]

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Spectroscopy

¹³C-NMR Spectroscopy

Detailed ¹³C-NMR data for this compound is not consistently reported across publicly accessible databases. However, it is noteworthy that the isothiocyanate carbon (-N=C=S) often exhibits a "near-silence" in ¹³C-NMR spectra due to its relaxation properties, which can make it difficult to observe.[3][4] The aromatic carbons of the naphthalene (B1677914) ring would be expected in the typical downfield region for aromatic compounds. A spectrum is noted as available from Aldrich.[1]

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-H | Data not available |

| Aromatic C | Data not available |

| -N=C =S | Data not available |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, sharp absorption band for the isothiocyanate group.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 2140-1990 | -N=C=S stretch | Strong |

| Other peaks | Data not available |

Note: The characteristic isothiocyanate stretch is a prominent feature in the IR spectrum of this compound. A general IR absorption table confirms the isothiocyanate functional group absorbs in the 2140-1990 cm⁻¹ range.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound exhibits absorption maxima characteristic of the naphthalene chromophore. Aromatic isothiocyanates typically show a characteristic absorption band in the 300-320 nm region.

| λmax (nm) | Solvent |

| ~310 | Ethanol |

Note: The λmax is estimated from the available spectrum from the NIST WebBook. For related analytical applications using HPLC, UV detection is often set at 280 nm.[6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution into a standard 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution Fourier Transform NMR (FT-NMR) spectrometer (e.g., 300 MHz or higher).

-

¹H-NMR: Standard proton NMR pulse sequences are used. Data is typically acquired over a spectral width of 0-12 ppm.

-

¹³C-NMR: A proton-decoupled carbon pulse sequence is typically used. Due to the lower natural abundance and sensitivity of ¹³C, a higher sample concentration and/or a longer acquisition time may be necessary.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the finely ground mixture into a pellet press.

-

Apply pressure to form a transparent or semi-transparent pellet.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The NIST WebBook reports a spectrum taken in solution (10% in CCl₄ for 3800-1333 cm⁻¹ and 10% in CS₂ for 1333-460 cm⁻¹).[7]

-

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent, such as ethanol. Ethanol is a suitable solvent as it has minimal absorbance above 210 nm.

-

From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0.

Instrumentation and Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Fill a quartz cuvette with the solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Place the reference and sample cuvettes in the spectrophotometer.

-

Scan the sample over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C11H7NS | CID 11080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(551-06-4) 1H NMR spectrum [chemicalbook.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. appslab.thermofisher.com [appslab.thermofisher.com]

- 7. Naphthalene, 1-isothiocyanato- [webbook.nist.gov]

An In-Depth Technical Guide to the Reactivity of 1-Naphthyl Isothiocyanate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthyl isothiocyanate (ANIT) is a versatile chemical compound widely utilized in organic synthesis and as a tool in toxicological research. Its reactivity is centered around the electrophilic carbon atom of the isothiocyanate group, making it susceptible to attack by a variety of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with key nucleophiles, including amines, thiols, and alcohols. It details the reaction mechanisms, summarizes available kinetic data, and provides experimental protocols for studying these reactions. Furthermore, this guide explores the biological implications of ANIT's reactivity, particularly its role in forming protein adducts and inducing hepatotoxicity through the modulation of critical signaling pathways.

Introduction

This compound, with the chemical formula C₁₁H₇NS, is an aromatic isothiocyanate characterized by a naphthalene (B1677914) ring system attached to the -N=C=S functional group.[1] This structural feature imparts significant reactivity to the molecule, particularly at the central carbon of the isothiocyanate moiety. This carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, making it a prime target for nucleophilic attack.[2]

The reactions of ANIT with nucleophiles are fundamental to its applications in various fields. In organic synthesis, it serves as a building block for the creation of diverse nitrogen- and sulfur-containing heterocyclic compounds, including thioureas and thiazoles.[3][4] In the realm of analytical chemistry, ANIT is employed as a derivatizing agent for the sensitive detection and quantification of primary and secondary amines by high-performance liquid chromatography (HPLC).[5][6]

From a toxicological and drug development perspective, understanding the reactivity of ANIT is crucial. It is a well-established hepatotoxin, and its toxicity is intrinsically linked to its ability to react with biological nucleophiles, such as the thiol groups in glutathione (B108866) and cysteine residues of proteins.[7] This covalent modification of cellular macromolecules can disrupt normal cellular function and trigger complex signaling cascades that lead to cellular damage.

This guide will provide a detailed examination of the reactivity of this compound with various nucleophiles, offering insights into the kinetics, mechanisms, and practical methodologies for studying these reactions.

Reactivity with Nucleophiles: Mechanisms and Products

The core of this compound's reactivity lies in the addition of a nucleophile to the electrophilic carbon of the isothiocyanate group. The general mechanism involves the attack of the nucleophile on the carbon atom, leading to the formation of a tetrahedral intermediate, which then typically rearranges to a stable product.

Reaction with Amines

The reaction of this compound with primary and secondary amines is a rapid and efficient process that yields N,N'-disubstituted thioureas. This reaction is the basis for its use as a derivatization agent for amines.

-

Mechanism: The lone pair of electrons on the nitrogen atom of the amine attacks the central carbon of the isothiocyanate. The resulting zwitterionic intermediate undergoes a proton transfer to form the stable thiourea (B124793) product.

-

Product: The product of the reaction between this compound and an amine (R-NH₂) is a 1-naphthyl-3-substituted thiourea.

Reaction with Thiols

Thiols, particularly the thiol group of cysteine residues in peptides and proteins, are significant biological targets for this compound. The reaction product is a dithiocarbamate (B8719985).

-

Mechanism: The thiolate anion (R-S⁻), a potent nucleophile, attacks the electrophilic carbon of the isothiocyanate group, forming a dithiocarbamate anion. This anion is then protonated to yield the final product.

-

Product: The reaction of this compound with a thiol (R-SH) results in the formation of a dithiocarbamate.

Reaction with Alcohols and Water (Hydrolysis)

Alcohols are weaker nucleophiles than amines and thiols, and their reaction with isothiocyanates is generally slower. The reaction with water, leading to hydrolysis, is also a relatively slow process for aromatic isothiocyanates like ANIT.[7][8]

-

Mechanism with Alcohols: The reaction with an alcohol (R-OH) yields a thiocarbamate. This reaction is often catalyzed by bases or heat.

-

Mechanism of Hydrolysis: In the presence of water, this compound can slowly hydrolyze to form 1-naphthylamine (B1663977) and release thiocarbonyl sulfide, which further decomposes. The initial step is the nucleophilic attack of water on the isothiocyanate carbon.

-

Products: The reaction with an alcohol produces a thiocarbamate, while hydrolysis ultimately yields 1-naphthylamine.

Quantitative Data on Reactivity

While specific kinetic data for the reactions of this compound are not extensively available in the literature, data from closely related aromatic isothiocyanates can provide valuable insights into its relative reactivity. The reactivity of isothiocyanates is influenced by the electronic nature of the substituent attached to the -N=C=S group. The electron-withdrawing nature of the naphthyl group suggests that ANIT will be a moderately reactive aromatic isothiocyanate.

| Nucleophile | Isothiocyanate | Solvent | Temperature (°C) | Rate Constant (k) | Reference |

| Amines | |||||

| n-Butylamine | p-Nitrophenyl isothiocyanate | Diethyl Ether | 25 | 1.23 x 10⁻² M⁻¹s⁻¹ | [9] |

| Diglycine | Phenyl isothiocyanate | Water (pH 8.5) | 25 | 4.17 x 10⁻² M⁻¹s⁻¹ | [2] |

| Thiols | |||||

| Glutathione | Benzyl isothiocyanate | - | 25-30 | 130 M⁻¹min⁻¹ | [10] |

| Glutathione | Allyl isothiocyanate | - | 25-30 | 75 M⁻¹min⁻¹ | [10] |

| Glutathione | Sulforaphane | - | 25-30 | 45 M⁻¹min⁻¹ | [10] |

| Alcohols | |||||

| 1-Octanol | Phenyl isothiocyanate | o-Dichlorobenzene | 120 | 7.50 x 10⁻⁵ M⁻¹s⁻¹ | [2] |

| Water (Hydrolysis) | |||||

| General Aromatic Isothiocyanates | - | Aqueous Perchloric Acid | 50 | Slow | [8] |

Note: The provided rate constants are for related isothiocyanates and serve as an estimation of the reactivity of this compound. The actual reaction rates will vary depending on the specific reaction conditions.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of the reactivity of this compound. The following are representative methodologies for key experiments.

Synthesis of 1-Naphthyl-Substituted Thioureas

This protocol describes a general procedure for the synthesis of a thiourea derivative from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., butylamine)

-

Solvent (e.g., acetone, ethanol, or dichloromethane)[11]

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the primary amine (1 to 1.1 equivalents) to the solution at room temperature with stirring.

-

The reaction is typically exothermic and proceeds rapidly. Stir the reaction mixture for 1-2 hours at room temperature to ensure completion.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the thiourea product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Kinetic Analysis of the Reaction with N-Acetylcysteine (NAC) by HPLC

This protocol outlines a method to determine the reaction kinetics of this compound with a thiol nucleophile, N-acetylcysteine, using HPLC.[10]

Materials:

-

This compound

-

N-Acetylcysteine (NAC)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in acetonitrile.

-

Prepare a stock solution of N-acetylcysteine in the phosphate buffer.

-

-

Reaction Initiation:

-

In a thermostated reaction vessel, mix the NAC solution with the phosphate buffer.

-

Initiate the reaction by adding a small volume of the ANIT stock solution to achieve the desired final concentration.

-

-

Time-Point Sampling and Quenching:

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing a solution of formic acid in acetonitrile to stop the reaction by lowering the pH.

-

-

HPLC Analysis:

-

Inject the quenched samples into the HPLC system.

-

Separate the reactants and the dithiocarbamate product using a suitable gradient elution program with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Monitor the elution of the compounds at a wavelength where both the reactant and product have significant absorbance.

-

-

Data Analysis:

-

Determine the concentration of the remaining this compound or the formed dithiocarbamate product at each time point by integrating the respective peak areas and using a calibration curve.

-

Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant of the reaction.

-

Biological Implications and Signaling Pathways

The reactivity of this compound with biological nucleophiles is the underlying cause of its hepatotoxicity. The formation of covalent adducts with cellular proteins can lead to cellular dysfunction and trigger stress response pathways.

Protein Adduct Formation

The thiol groups of cysteine residues and the amino groups of lysine (B10760008) residues in proteins are primary targets for covalent modification by this compound. The formation of these adducts can alter the structure and function of proteins, leading to enzyme inhibition, disruption of cellular signaling, and induction of cellular stress. While specific protein targets of ANIT are not extensively documented, proteomics approaches are powerful tools for identifying such adducts.[12][13][14]

Workflow for Proteomic Identification of ANIT Adducts:

Signaling Pathways in ANIT-Induced Hepatotoxicity

The cellular stress induced by this compound activates several key signaling pathways involved in cellular defense and injury. Two of the most prominent pathways are the Nrf2 and FXR signaling cascades.

Nrf2 Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. ANIT, as an electrophile, can react with cysteine residues in Keap1, the cytosolic repressor of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of its target genes, which helps to mitigate oxidative stress.[15][16][17]

Farnesoid X Receptor (FXR) Signaling Pathway:

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in bile acid homeostasis. ANIT-induced cholestasis, a condition where bile flow is impaired, leads to the accumulation of bile acids in the liver. This can activate FXR, which in turn regulates the expression of genes involved in bile acid synthesis, transport, and detoxification in an attempt to restore homeostasis.[18]

Conclusion

This compound exhibits a rich and complex reactivity profile, primarily driven by the electrophilic nature of its isothiocyanate functional group. Its reactions with nucleophiles such as amines and thiols are fundamental to its synthetic utility and its toxicological properties. While quantitative kinetic data for ANIT itself remains an area for further investigation, the principles of isothiocyanate reactivity and the experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals. A deeper understanding of the interactions of ANIT with biological systems, particularly the identification of its protein targets and the elucidation of the signaling pathways it modulates, will continue to be a critical area of research with implications for both toxicology and the development of novel therapeutics.

References

- 1. Proteomic analysis of hepatic effects of okadaic acid in HepaRG human liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Fast analysis of this compound (NITC) derivatives of volatile ethanolamines using normal-phase chromatography - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 7. This compound | C11H7NS | CID 11080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]

- 14. Proteomic analysis of ubiquitinated proteins in normal hepatocyte cell line Chang liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Role of the Nrf2-ARE Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of Nrf2 and FXR via Natural Compounds in Liver Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NRF2 and FXR dual signaling pathways cooperatively regulate the effects of oleanolic acid on cholestatic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Alpha-Naphthylisothiocyanate (ANIT) on Bile Duct Epithelial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the toxic effects of alpha-naphthylisothiocyanate (ANIT) on bile duct epithelial cells, also known as cholangiocytes. ANIT is a widely used experimental compound to induce cholestatic liver injury in animal models, mimicking key features of human cholestatic diseases. Understanding its mechanism of action is crucial for developing therapeutic strategies for these debilitating conditions.

Executive Summary

Alpha-naphthylisothiocyanate (ANIT) induces a complex and multi-faceted injury to bile duct epithelial cells. The primary mechanism involves its metabolism in hepatocytes to a reactive conjugate, which is then secreted into the bile. In the biliary tract, this conjugate becomes unstable, releasing ANIT to exert its toxic effects directly on cholangiocytes. This leads to a cascade of events including oxidative stress, apoptosis, and inflammation, ultimately resulting in bile duct obstruction, proliferation of cholangiocytes, and cholestatic liver injury. Key signaling pathways implicated in ANIT-induced cholangiocyte toxicity include the generation of reactive oxygen species (ROS), activation of inflammatory cascades involving TNF-α and NF-κB, and modulation of the farnesoid X receptor (FXR) and Nrf2 pathways, which are critical for bile acid homeostasis and cellular defense.

ANIT Metabolism and Initial Insult to Cholangiocytes

ANIT is initially metabolized in hepatocytes, where it is conjugated with glutathione (B108866) (GSH).[1][2][3] This ANIT-GSH conjugate is then transported into the bile via the multidrug resistance-associated protein 2 (Mrp2).[1][2][3][4] Within the bile, the ANIT-GSH conjugate is unstable and breaks down, releasing free ANIT.[1][2][4] This free ANIT is then believed to be taken up by cholangiocytes, where it initiates a series of cytotoxic events. The concentration of ANIT in the bile can reach up to 78 µM in rats administered a hepatotoxic dose, a concentration that is cytotoxic to bile duct epithelial cells in vitro.[5]

Key Cellular and Molecular Mechanisms of ANIT Toxicity

Oxidative Stress and Apoptosis

A primary mechanism of ANIT-induced cholangiocyte injury is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[6][7][8] Both in vivo and in vitro studies have demonstrated that ANIT exposure leads to increased ROS levels in cholangiocytes.[6][7][8] This oxidative stress, in turn, triggers apoptosis, or programmed cell death.[6][7][8] Inhibition of ROS has been shown to prevent ANIT-induced apoptosis in vitro.[6] The apoptotic pathway involves the modulation of Bcl-2 family proteins (Bcl-2, Bcl-xl, Bax, Bak) and the activation of caspases 9 and 3.[9]

Inflammation

ANIT exposure triggers a robust inflammatory response in the liver, characterized by the infiltration of neutrophils into the periportal regions.[5] Damaged bile duct epithelial cells release factors that promote this neutrophil-dependent inflammatory response.[5] Key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are upregulated in response to ANIT.[10] This inflammatory cascade is mediated, in part, by the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[10]

Bile Duct Obstruction and Proliferation

ANIT-induced damage to cholangiocytes leads to the formation of bile plugs and obstruction of the bile ducts.[11][12] This obstruction is a key event that precedes the proliferation of bile duct epithelial cells (BEC), also known as biliary hyperplasia.[11] The onset and peak of BEC proliferation occur 24 and 48 hours, respectively, following ANIT-induced bile duct obstruction.[11] This proliferative response is a compensatory mechanism to replace damaged cells and restore biliary function.[6][7][13] ANIT feeding has been shown to increase the number of both small and large bile ducts.[7]

Signaling Pathways Involved in ANIT-Induced Cholangiocyte Injury

Several interconnected signaling pathways are dysregulated during ANIT-induced cholangiopathy.

Oxidative Stress-Mediated Apoptosis Pathway

Inflammatory Signaling Cascade

FXR and Nrf2 Signaling in ANIT-Induced Injury

The farnesoid X receptor (FXR) is a key nuclear receptor that regulates bile acid homeostasis.[14][15][16] ANIT-induced cholestasis is associated with alterations in FXR signaling and the expression of its target genes, which are involved in bile acid transport.[14][17][18] The Nrf2 pathway, a critical regulator of cellular defense against oxidative stress, is also implicated in the response to ANIT.[3][19][20] Activation of Nrf2 can upregulate the expression of antioxidant enzymes and efflux transporters to mitigate cellular damage.[3][19]

Quantitative Data on ANIT-Induced Cholangiocyte Injury

The following tables summarize quantitative data from studies investigating the effects of ANIT on bile duct epithelial cells and associated liver injury.

Table 1: In Vitro Effects of ANIT on Cholangiocytes

| Parameter | Cell Type | ANIT Concentration | Duration | Observation | Reference |

| Apoptosis | Rat Cholangiocytes | 10 µM | 3 hours | Significant increase in apoptotic cells | [6] |

| ROS Generation | Rat Cholangiocytes | 10 µM | 3 hours | Increased intracellular ROS levels | [6] |

| γ-glutamyl transpeptidase (GGT) Release | Bile Duct Epithelial Cells | 25-50 µM | Not specified | Modest release of GGT | [5] |

| Canalicular Vacuolar Accumulation (cVA) IC50 | Rat Hepatocyte Couplets | 25 µM | 2 hours | Inhibition of biliary secretion | [21] |

Table 2: In Vivo Effects of ANIT on Liver Injury Markers in Rodents

| Parameter | Animal Model | ANIT Dose | Time Point | Fold Change vs. Control | Reference |

| Serum ALT | Wild-type Mice | 75 mg/kg, p.o. | 48 hours | ~13-fold increase | [22] |

| Serum ALP | Wild-type Mice | 75 mg/kg, p.o. | 48 hours | ~3.2-fold increase | [22] |

| Serum Direct Bilirubin | Wild-type Mice | 75 mg/kg, p.o. | 48 hours | ~144-fold increase | [22] |

| Serum Bile Acids | Wild-type Mice | 75 mg/kg, p.o. | 48 hours | ~23-fold increase | [22] |

| Number of Small Ducts | Rats | ANIT feeding | 2 weeks | Increased | [7] |

| Number of Large Ducts | Rats | ANIT feeding | 2 weeks | Increased | [7] |

Experimental Protocols

ANIT-Induced Cholestasis in Rodents

A common method to induce cholestatic liver injury is through oral administration of ANIT.

Protocol Details:

-

Animal Models: Male Sprague-Dawley rats (150-175 g) or C57BL/6 mice (8-10 weeks old) are commonly used.[3][6]

-

ANIT Administration: A single oral dose of ANIT (e.g., 75 mg/kg in corn oil) is administered to the animals.[3][17] For chronic studies, ANIT can be mixed into the chow (e.g., 0.05% or 0.1%).[1]

-

Time Points: Liver injury and cholestasis are typically assessed at 24, 48, and 72 hours post-administration for acute models.[11][23]

-

Sample Collection: Blood is collected for serum biochemical analysis (ALT, AST, ALP, bilirubin, bile acids). Liver tissue is harvested for histology, immunohistochemistry, and gene/protein expression analysis.

Isolation and Culture of Cholangiocytes

Primary cholangiocytes can be isolated from rodent livers for in vitro studies.

Two-Step Digestion Method:

-